3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro-
CAS No.: 919482-01-2
Cat. No.: VC15917335
Molecular Formula: C13H11N3O4
Molecular Weight: 273.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919482-01-2 |
|---|---|
| Molecular Formula | C13H11N3O4 |
| Molecular Weight | 273.24 g/mol |
| IUPAC Name | 6-nitro-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C13H11N3O4/c1-7(2)20-12-4-10-9(3-11(12)16(18)19)13(17)8(5-14)6-15-10/h3-4,6-7H,1-2H3,(H,15,17) |
| Standard InChI Key | LAVCCJFCHCAZCI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-nitro-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile, reflects its structural complexity. Key features include:
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A quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring).
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A carbonitrile group (-C≡N) at position 3, enhancing electrophilicity and potential for hydrogen bonding.
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A nitro group (-NO₂) at position 6, contributing to electron-withdrawing effects and redox reactivity.
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A 1-methylethoxy group (-OCH(CH₃)₂) at position 7, influencing lipophilicity and steric interactions.
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A hydroxy group (-OH) at position 4, enabling hydrogen bonding and acidity (pKa ~8–10).
The canonical SMILES notation (CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)N+[O-]) and InChIKey (LAVCCJFCHCAZCI-UHFFFAOYSA-N) provide precise descriptors for computational modeling.
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₄ |
| Molecular Weight | 273.24 g/mol |
| LogP (Partition Coefficient) | Estimated ~1.8–2.5 (calculated) |
| Topological Polar Surface Area | 109 Ų |
| Hydrogen Bond Donors | 1 (hydroxy group) |
| Hydrogen Bond Acceptors | 7 (nitro, carbonyl, ether, nitrile) |
The nitro group and carbonitrile moiety significantly reduce solubility in aqueous media, while the isopropoxy group enhances membrane permeability .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 3-quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- involves multi-step organic reactions, typically including:
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Quinoline Core Formation: Cyclocondensation of substituted anilines with β-ketoesters or cyanoacetates under acidic conditions .
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Functionalization:
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Nitration: Introduction of the nitro group at position 6 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures.
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Etherification: Alkylation of the hydroxy group at position 7 with isopropyl bromide or iodide in the presence of a base (e.g., K₂CO₃).
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Cyanation: Installation of the carbonitrile group at position 3 via Rosenmund-von Braun reaction or nucleophilic substitution .
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Optimization Challenges
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Regioselectivity: Ensuring precise substitution at positions 3, 4, 6, and 7 requires careful control of reaction conditions (temperature, solvent, catalysts).
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Yield: Reported yields for analogous quinoline derivatives range from 40% to 65%, depending on purification methods (e.g., column chromatography, recrystallization) .
Biological Activity and Mechanistic Insights
Anticancer Activity
Quinoline derivatives are known to inhibit kinases and topoisomerases. Key observations include:
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Src Kinase Inhibition: 4-Phenylamino-3-quinolinecarbonitriles showed IC₅₀ values as low as 3.8 nM in enzymatic assays .
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DNA Intercalation: The planar quinoline core intercalates DNA, while the nitro group induces strand breaks via radical formation.
Pharmacokinetic Profile
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Lipinski’s Rule Compliance: Predicted logP (<5), molecular weight (<500), and hydrogen bond donors/acceptors suggest oral bioavailability .
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Metabolic Stability: The nitro group may undergo reduction to an amine, necessitating prodrug strategies for in vivo applications.
Comparative Analysis of Quinoline Derivatives
Future Directions and Challenges
Research Priorities
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Mechanistic Studies: Elucidate interactions with bacterial DNA gyrase or human kinases using X-ray crystallography .
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SAR Optimization: Modify the isopropoxy group to balance lipophilicity and solubility (e.g., replacing with PEGylated chains).
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Toxicology Profiles: Assess genotoxicity risks associated with nitro group reduction in vivo.
Industrial Applications
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